

An In-depth Technical Guide to 1-(2,4,6-trimethylphenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2',4',6'-Trimethylacetophenone**

Cat. No.: **B1293756**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2,4,6-trimethylphenyl)ethanone, a versatile aromatic ketone. The document details its chemical and physical properties, spectroscopic data, synthesis, and its role as a key intermediate in the synthesis of biologically active compounds.

Nomenclature and Chemical Identity

The compound commonly known as **2',4',6'-Trimethylacetophenone** is systematically named 1-(2,4,6-trimethylphenyl)ethanone according to IUPAC nomenclature.^[1] It is also widely recognized by synonyms such as Acetomesitylene and Mesityl methyl ketone.^[1]

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	1-(2,4,6-trimethylphenyl)ethanone [1]
CAS Number	1667-01-2
Molecular Formula	C ₁₁ H ₁₄ O [1]
Molecular Weight	162.23 g/mol [1]
SMILES	CC1=CC(=C(C(=C1)C)C(=O)C)C [1]
InChIKey	XWCIICLTKWRWCI-UHFFFAOYSA-N [1]

Physicochemical Properties

1-(2,4,6-trimethylphenyl)ethanone is a colorless to light yellow liquid under standard conditions. Its physical and chemical properties are summarized below.

Table 2: Physicochemical Data

Property	Value
Boiling Point	235-236 °C
Density	0.975 g/mL at 25 °C
Refractive Index (n _{20/D})	1.517
Solubility	Insoluble in water; Soluble in ethanol and methanol.

Spectroscopic Data

The structural features of 1-(2,4,6-trimethylphenyl)ethanone have been well-characterized by various spectroscopic techniques.

Table 3: ¹H NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.84	s	2H	Aromatic H
2.53	s	6H	two ortho-CH ₃
2.28	s	3H	para-CH ₃
~2.5	s	3H	Acetyl-CH ₃

Note: The exact chemical shift for the acetyl protons can vary slightly.

Table 4: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
205 - 220	C=O (Ketone)[2]
125 - 150	Aromatic C[2]
20 - 30	CH ₃ (Aromatic)[2]
20 - 30	CH ₃ (Acetyl)[2]

Table 5: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Description
~3000	C-H stretch (aromatic and aliphatic)[3]
~1700	C=O stretch (ketone)[3]
1450 - 1600	C=C stretch (aromatic)

Table 6: Mass Spectrometry (MS) Data

m/z	Description
162	Molecular ion (M^+)
147	$[M - CH_3]^+$
119	$[M - COCH_3]^+$

Note: Fragmentation involves the cleavage of bonds adjacent to the carbonyl group.[\[4\]](#)

Synthesis

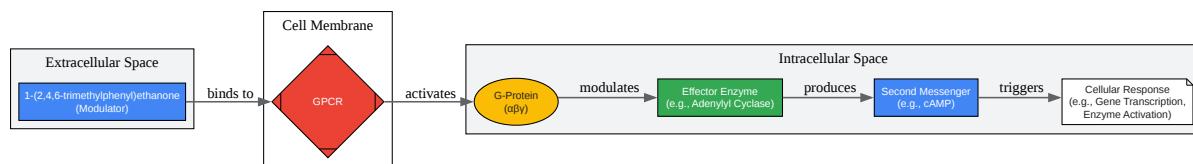
A common and effective method for the synthesis of 1-(2,4,6-trimethylphenyl)ethanone is the Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene).

Objective: To synthesize 1-(2,4,6-trimethylphenyl)ethanone from mesitylene and acetyl chloride.

Materials:

- Mesitylene
- Acetyl chloride
- Anhydrous aluminum chloride ($AlCl_3$)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), concentrated and dilute solutions
- Sodium bicarbonate ($NaHCO_3$) solution, saturated
- Anhydrous magnesium sulfate ($MgSO_4$)
- Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)
- Magnetic stirrer and heating mantle

Procedure:


- Set up a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
- To the flask, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane. Cool the mixture in an ice bath.
- Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension.
- Add mesitylene (1.0 equivalent) dropwise from the dropping funnel to the reaction mixture, maintaining the temperature at 0-5 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Biological Significance and Applications

1-(2,4,6-trimethylphenyl)ethanone is a valuable building block for the synthesis of various heterocyclic compounds that exhibit a range of biological activities. Furthermore, the compound itself has been investigated as a modulator of G-protein coupled receptors (GPCRs) for potential therapeutic applications, such as in the treatment of depression.[\[1\]](#)

The sterically hindered ketone functionality of 1-(2,4,6-trimethylphenyl)ethanone makes it a unique precursor for synthesizing chalcones, pyrimidines, and benzodiazepines, many of which have demonstrated anti-inflammatory and anticancer properties.

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling and are major targets for drug discovery.^[5] The interaction of a ligand with a GPCR can initiate a cascade of intracellular events, often mediated by G-proteins (composed of α , β , and γ subunits) and second messengers like cyclic AMP (cAMP) and inositol triphosphate (IP₃).^{[6][7]} 1-(2,4,6-trimethylphenyl)ethanone has been identified as a GPCR modulator, suggesting its potential to influence these signaling pathways.^[1]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethanone, 1-(2,4,6-trimethylphenyl)- | C11H14O | CID 15461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Interpreting IR Spectra [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Deciphering complexity of GPCR signaling and modulation: implications and perspectives for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPCR downstream signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(2,4,6-trimethylphenyl)ethanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293756#iupac-name-for-2-4-6-trimethylacetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com